molecular formula C19H22BrN3O2 B3896512 N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B3896512
M. Wt: 404.3 g/mol
InChI Key: KHFWSJLQSRIXJN-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMBP belongs to the class of piperazine derivatives and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory neurotransmitter GABA, leading to the anxiolytic and antidepressant-like effects observed in animal models. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This could explain its anticancer properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of GABA in the brain, leading to anxiolytic and antidepressant-like effects. It has also been shown to inhibit the activity of topoisomerase II, leading to the inhibition of cancer cell growth. This compound has also been shown to have antioxidant properties, which could be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments include its high potency and selectivity for GABA-A receptors and topoisomerase II inhibition. It also has low toxicity and is relatively easy to synthesize. However, the limitations of using this compound include its limited solubility in water and its instability in acidic conditions.

Future Directions

There are several future directions for the study of N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to further investigate its mechanism of action and its potential as a lead compound for the development of new drugs. Another direction is to study its effects on other neurotransmitter systems and its potential as a treatment for other neurological disorders. Additionally, more research is needed to fully understand its anticancer properties and its potential as a cancer treatment. Overall, this compound shows great promise as a chemical compound with potential applications in various scientific research fields.

Scientific Research Applications

N-(5-bromo-2-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has shown potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rats. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

(Z)-1-(5-bromo-2-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O2/c1-24-18-8-7-16(20)13-15(18)14-21-23-11-9-22(10-12-23)17-5-3-4-6-19(17)25-2/h3-8,13-14H,9-12H2,1-2H3/b21-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFWSJLQSRIXJN-STZFKDTASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N\N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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